(6Z)-2-ethyl-5-imino-6-(4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-2-ETHYL-5-IMINO-6-[(4-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-2-ETHYL-5-IMINO-6-[(4-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting with the preparation of the thiadiazole and pyrimidine precursors. These precursors are then subjected to a series of condensation and cyclization reactions under controlled conditions to form the final compound. Common reagents used in these reactions include various amines, aldehydes, and catalysts that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(6Z)-2-ETHYL-5-IMINO-6-[(4-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
(6Z)-2-ETHYL-5-IMINO-6-[(4-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6Z)-2-ETHYL-5-IMINO-6-[(4-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A compound used as a plasticizer with a different structural framework but similar applications in industry.
Various thiadiazole derivatives: Compounds with similar core structures but different functional groups, leading to diverse chemical and biological properties.
Uniqueness
What sets (6Z)-2-ETHYL-5-IMINO-6-[(4-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE apart is its unique combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H24N4O3S |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(6Z)-2-ethyl-5-imino-6-[[4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C25H24N4O3S/c1-3-7-18-8-5-6-9-21(18)32-15-14-31-19-12-10-17(11-13-19)16-20-23(26)29-25(27-24(20)30)33-22(4-2)28-29/h3,5-6,8-13,16,26H,1,4,7,14-15H2,2H3/b20-16-,26-23? |
InChI Key |
DRZKLSLEASTGIS-TUZMOLJKSA-N |
Isomeric SMILES |
CCC1=NN2C(=N)/C(=C/C3=CC=C(C=C3)OCCOC4=CC=CC=C4CC=C)/C(=O)N=C2S1 |
Canonical SMILES |
CCC1=NN2C(=N)C(=CC3=CC=C(C=C3)OCCOC4=CC=CC=C4CC=C)C(=O)N=C2S1 |
Origin of Product |
United States |
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